4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine
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Overview
Description
4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-hydrazinylpyrazine with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted triazolopyrazines.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Scientific Research Applications
4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and neuroprotective agent
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: Employed in the design of molecular probes and bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, leading to modulation of biological pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, contributing to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]pyrazine
- 4-Chloro-6-(4-bromophenyl)-[1,2,3]triazolo[1,5-a]pyrazine
- 4-Chloro-6-(4-nitrophenyl)-[1,2,3]triazolo[1,5-a]pyrazine
Uniqueness
4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine is unique due to the presence of the fluorine atom, which can enhance its pharmacokinetic properties, such as increased metabolic stability and improved binding affinity to targets .
Properties
Molecular Formula |
C11H6ClFN4 |
---|---|
Molecular Weight |
248.64 g/mol |
IUPAC Name |
4-chloro-6-(4-fluorophenyl)triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H6ClFN4/c12-11-10-5-14-16-17(10)6-9(15-11)7-1-3-8(13)4-2-7/h1-6H |
InChI Key |
YBXWNBZMJNQQKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CN=N3)C(=N2)Cl)F |
Origin of Product |
United States |
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